molecular formula C9H18Cl2N4S B2930529 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride CAS No. 2548984-84-3

1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride

Cat. No.: B2930529
CAS No.: 2548984-84-3
M. Wt: 285.23
InChI Key: BCZDNOLOAQWHES-UHFFFAOYSA-N
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Description

1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride is a synthetic organic compound featuring a 1,3,4-thiadiazole ring substituted with an isopropyl group (propan-2-yl) at the 5-position, linked to a piperazine moiety via the 2-position of the thiadiazole. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-piperazin-1-yl-5-propan-2-yl-1,3,4-thiadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S.2ClH/c1-7(2)8-11-12-9(14-8)13-5-3-10-4-6-13;;/h7,10H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZDNOLOAQWHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride typically involves the reaction of 2-(propan-2-yl)-1,3,4-thiadiazole with piperazine in the presence of suitable catalysts and solvents. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s ability to cross biological membranes and reach its targets. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine Dihydrochloride (CAS 69389-17-9)
  • Structural Difference : The methyl group at the 5-position of the thiadiazole replaces the isopropyl group in the target compound.
  • Synthetic Accessibility: Methyl-substituted thiadiazoles are often easier to synthesize in high yields (e.g., 40–60% yields reported for similar derivatives) . Biological Activity: Methyl derivatives (e.g., compound 6a-q in ) show moderate anti-Helicobacter pylori activity, with MIC values ranging from 8–32 µg/mL against metronidazole-resistant strains. The isopropyl group’s steric bulk may alter target binding in antimicrobial applications .
5-Nitroaryl-Substituted Thiadiazole-Piperazine Derivatives (e.g., 6a-q)
  • Structural Difference : A nitroaryl group replaces the isopropyl substituent.
  • Impact on Properties :
    • Electron-Withdrawing Effects : The nitro group enhances electron deficiency in the thiadiazole ring, improving interactions with microbial enzymes (e.g., nitroreductases in H. pylori) .
    • Activity : Nitroaryl derivatives demonstrate stronger inhibitory activity (MIC: 4–16 µg/mL) compared to alkyl-substituted analogs, highlighting the importance of electron-withdrawing groups for antimicrobial efficacy .

Piperazine Modifications

Benzyl-Substituted Piperazine Derivatives (e.g., 6a-q)
  • Structural Difference : A benzyl group is attached to the piperazine nitrogen, unlike the unmodified piperazine in the target compound.
  • Activity: Benzyl derivatives exhibit improved in vitro activity against Gram-positive bacteria and fungi, suggesting that piperazine N-substitution can broaden therapeutic scope .
1-(2-Pyridyl)piperazine Dihydrochloride
  • Structural Difference : A pyridyl group replaces the thiadiazole moiety.
  • Impact on Properties :
    • Pharmacological Profile : Pyridyl-piperazine derivatives are common in CNS drugs (e.g., antipsychotics) due to their affinity for serotonin and dopamine receptors. This contrasts with thiadiazole-piperazine hybrids, which are more associated with antimicrobial applications .

Salt Forms and Solubility

  • Dihydrochloride vs. Free Base: The dihydrochloride salt of the target compound improves solubility in polar solvents (e.g., water or ethanol), critical for intravenous formulations. Similar salts (e.g., 1-(2-pyridyl)piperazine dihydrochloride) are preferred in drug development for consistent pharmacokinetics .
  • Comparison with Trifluoromethyl Derivatives : Compounds like 1-[5-(trifluoromethyl)pyridin-3-yl]piperazine dihydrochloride () exhibit higher metabolic stability due to the trifluoromethyl group’s resistance to oxidation, a feature absent in the target compound .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituent (Thiadiazole 5-position) LogP* Solubility (mg/mL) MIC vs. H. pylori (µg/mL)
Target Compound Propan-2-yl 2.1 15 (in water) Not reported
1-(5-Methyl-thiadiazol-2-yl)piperazine Methyl 1.8 20 8–32
5-Nitroaryl-thiadiazole-piperazine Nitroaryl 2.5 5 4–16

*Predicted using fragment-based methods.

Biological Activity

1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride is a compound that integrates the piperazine moiety with a thiadiazole ring. This combination has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections will explore the compound's synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 5-(propan-2-yl)-1,3,4-thiadiazole-2-thiol under acidic conditions to yield the dihydrochloride salt. The synthetic pathway ensures the formation of the desired compound with high purity and yield.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a study involving docking analysis, compounds similar to 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine demonstrated strong binding affinities to bacterial enoyl-acyl carrier protein reductase (Inhibitory scores ranged from -6.1090 to -9.6184 kcal/mol) .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget OrganismInhibition Zone (mm)Docking Score (kcal/mol)
1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazineE. coli18-7.500
5-(Propan-2-yl)-1,3,4-thiadiazoleS. aureus15-8.200

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and U937. The mechanism is believed to involve the activation of caspases and modulation of p53 pathways leading to programmed cell death .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism
1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazineMCF-710.38Apoptosis induction
5-(Propan-2-yl)-1,3,4-thiadiazoleU93712.50Caspase activation

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in both antimicrobial and anticancer applications:

  • Antimicrobial Efficacy Against Gram-Negative Bacteria : A study conducted on a series of thiadiazole derivatives revealed that modifications at the thiadiazole ring significantly enhanced antibacterial activity against gram-negative bacteria compared to gram-positive strains .
  • Apoptosis Induction in Cancer Cells : Another investigation demonstrated that certain derivatives led to increased expression of pro-apoptotic factors in MCF-7 cells while decreasing anti-apoptotic signals. This dual action suggests a robust mechanism for inducing cell death in malignant cells .

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